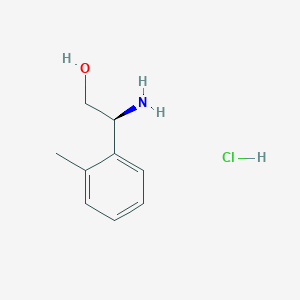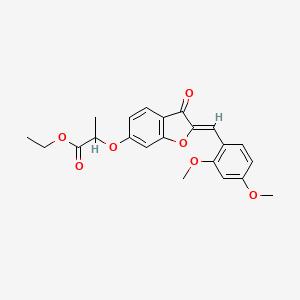![molecular formula C12H15Br B2745075 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 2344681-53-2](/img/structure/B2745075.png)
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a compound belonging to the class of annulenes, which are monocyclic hydrocarbons containing conjugated double bonds. This specific compound features a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it an interesting subject for various chemical studies and applications.
Mecanismo De Acción
Target of Action
The primary targets of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene are Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms, ERα and ERβ, encoded by the ESR1 and ESR2 genes respectively . ERα is mainly expressed in reproductive tissues such as uterine, ovarian, breast, bone, and white adipose tissue .
Mode of Action
This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down ER signaling, which is particularly useful in the treatment of diseases like breast cancer where ERα is overexpressed .
Biochemical Pathways
The compound’s action primarily affects the estrogen signaling pathway . By degrading ERs, it disrupts the normal functioning of this pathway, leading to changes in gene expression, cellular proliferation, and differentiation . The downstream effects of this disruption can vary depending on the specific tissue and cell type.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7
Result of Action
The primary result of the compound’s action is the degradation of ERs, leading to a decrease in estrogen signaling . This can have a significant impact on cells that rely on this pathway for growth and proliferation, such as certain types of cancer cells . By disrupting this pathway, the compound may inhibit the growth of these cells and potentially lead to their death .
Action Environment
The efficacy and stability of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be influenced by various environmental factors These may include the presence of other compounds that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound
Métodos De Preparación
The synthesis of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the bromomethyl derivative .
Análisis De Reacciones Químicas
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Comparación Con Compuestos Similares
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be compared with other similar compounds such as:
- 6,7,8,9-Tetrahydro-5H-benzo7annulene : Lacks the bromomethyl group and thus has different reactivity and applications.
- 7-(Chloromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene : Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
- 7-(Hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo 7annulene : Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions .
These comparisons highlight the unique properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7
Propiedades
IUPAC Name |
7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQWQKPWITZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)


![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)



![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)
